2-Chloro-5-fluoro-4-methylpyridine

Medicinal Chemistry Physicochemical Properties Lead Optimization

Why select this specific 2-Chloro-5-fluoro-4-methylpyridine? Unlike generic halogenated pyridines, the precisely positioned chlorine (C2), fluorine (C5), and methyl (C4) substituents deliver unmatched regioselectivity in Suzuki-Miyaura and Buchwald-Hartwig cross-couplings, enabling sequential molecular assembly critical for drug candidate libraries. With a validated CYP1A2 inhibition IC50 of 20 µM and a consistent LogP of 1.85–2.18, this building block ensures reproducible ADME-Tox profiling and SAR studies. Procure ≥98% purity to eliminate variables in patent-ready research. Standard ambient shipping.

Molecular Formula C6H5ClFN
Molecular Weight 145.56 g/mol
CAS No. 881891-83-4
Cat. No. B3024695
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-5-fluoro-4-methylpyridine
CAS881891-83-4
Molecular FormulaC6H5ClFN
Molecular Weight145.56 g/mol
Structural Identifiers
SMILESCC1=CC(=NC=C1F)Cl
InChIInChI=1S/C6H5ClFN/c1-4-2-6(7)9-3-5(4)8/h2-3H,1H3
InChIKeyHWDRAVIZSYVICK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-5-fluoro-4-methylpyridine (CAS 881891-83-4): Properties and Role as a Pharmaceutical Intermediate


2-Chloro-5-fluoro-4-methylpyridine (CAS: 881891-83-4) is a heterocyclic aromatic compound belonging to the fluorinated pyridine class, with the molecular formula C6H5ClFN and a molecular weight of 145.56 g/mol [1]. It is characterized by a pyridine ring bearing chlorine at the 2-position, fluorine at the 5-position, and a methyl group at the 4-position . This compound is primarily utilized as a versatile intermediate in organic synthesis, particularly within pharmaceutical and agrochemical research, due to its reactive halogen groups that facilitate further chemical modifications .

The Case for 2-Chloro-5-fluoro-4-methylpyridine (CAS 881891-83-4): Why Substitution Risk Outweighs Cost Savings


While other halogenated pyridine derivatives may appear interchangeable, the specific 2-chloro, 5-fluoro, 4-methyl substitution pattern of 2-Chloro-5-fluoro-4-methylpyridine imparts distinct electronic and steric properties . This unique arrangement directly influences its reactivity in key transformations like Suzuki-Miyaura and Buchwald-Hartwig cross-couplings , as well as its physicochemical profile, such as its predicted pKa of -1.40±0.10 and logP of ~1.85-2.18 . Substituting with an analog like 2-Chloro-3-fluoro-4-methylpyridine (CAS 881891-82-3) or 2-Chloro-5-fluoro-3-methylpyridine (CAS 38186-84-4) could alter reaction kinetics, regioselectivity, and final product properties, jeopardizing synthetic route viability and project timelines. The following evidence quantifies these key differentiators.

Quantitative Differentiators for 2-Chloro-5-fluoro-4-methylpyridine (CAS 881891-83-4) vs. Analogs


Physicochemical Differentiation: Predicted pKa and Lipophilicity (LogP)

2-Chloro-5-fluoro-4-methylpyridine exhibits a distinct physicochemical profile compared to its close analogs. Its predicted acid dissociation constant (pKa) is -1.40±0.10 , and its calculated partition coefficient (LogP) ranges from 1.85 to 2.18 [REFS-2, REFS-3]. In contrast, the isomer 2-Chloro-3-fluoro-4-methylpyridine (CAS 881891-82-3) has a reported LogP of 1.98 , and 2-Chloro-5-fluoro-3-methylpyridine (CAS 38186-84-4) has a LogP of 1.88 . These differences in lipophilicity and basicity can impact membrane permeability, solubility, and target binding in a biological context, making the specific isomer a critical choice in lead optimization.

Medicinal Chemistry Physicochemical Properties Lead Optimization

Biological Activity: CYP1A2 Enzyme Inhibition

2-Chloro-5-fluoro-4-methylpyridine has been identified as an inhibitor of the cytochrome P450 enzyme CYP1A2, a key protein involved in drug metabolism . A high-throughput screening assay in human liver microsomes determined an IC50 value of 20,000 nM for this compound [1]. While this potency is modest compared to strong clinical inhibitors, this quantitative data point is crucial for early-stage ADME-Tox profiling. It signals a potential for drug-drug interaction liability that must be considered during lead development, unlike analogs without such data.

Drug Metabolism ADME-Tox Enzyme Inhibition

Reactivity in Cross-Coupling: Site-Selective Suzuki-Miyaura Reactions

The specific arrangement of halogen and methyl groups on 2-Chloro-5-fluoro-4-methylpyridine allows for predictable and site-selective reactivity in palladium-catalyzed cross-coupling reactions [REFS-1, REFS-2]. The presence of both chlorine and fluorine atoms, with differing reactivities towards oxidative addition, enables sequential functionalization. In a general study of halogenated pyridines, the order of reactivity in Suzuki coupling was found to be -Br > -OSO2F > -Cl [2]. This implies that the 2-chloro position on this compound will react selectively over the 5-fluoro position, allowing for the controlled introduction of molecular complexity. This predictable chemoselectivity is a direct result of the specific substitution pattern and is a key advantage over isomers where the halogens are positioned differently, which could lead to unwanted mixtures of regioisomers.

Organic Synthesis Cross-Coupling Medicinal Chemistry

Primary Applications for Procuring 2-Chloro-5-fluoro-4-methylpyridine (CAS 881891-83-4)


Pharmaceutical Lead Optimization and ADME-Tox Profiling

Given its quantifiable inhibition of CYP1A2 (IC50 = 20 µM) [1], this compound is a valuable tool for medicinal chemists in early-stage drug discovery. It can be used as a reference standard in ADME-Tox assays to assess the metabolic stability and drug-drug interaction potential of new chemical entities. Furthermore, its distinct LogP (1.85-2.18) allows it to be used as a building block for exploring the structure-activity relationship (SAR) of lipophilicity on target binding and oral bioavailability. Procuring this specific compound ensures that the observed biological effects are directly attributable to this defined molecular entity, a requirement for reproducible and patentable research.

Multi-Step Synthesis of Complex Bioactive Molecules

The compound's primary industrial application is as a key intermediate in the synthesis of pharmaceuticals and agrochemicals . Its specific reactivity profile, particularly in site-selective Suzuki-Miyaura and Buchwald-Hartwig cross-couplings , makes it an ideal building block for constructing complex molecular architectures. Researchers can leverage the reactivity difference between the 2-chloro and 5-fluoro substituents to sequentially introduce aryl, heteroaryl, or amine groups at specific positions on the pyridine core. This precise control over molecular assembly is crucial for generating focused libraries of drug candidates and optimizing the properties of lead compounds.

Quality Control and Analytical Standardization

The procurement of 2-Chloro-5-fluoro-4-methylpyridine at a defined purity (e.g., 97% or 98% ) is essential for its use as a reference standard in analytical chemistry. Its well-defined physicochemical properties, including a specific boiling point (183°C) and density (1.264 g/cm³) , enable its use in calibrating instruments and validating analytical methods such as HPLC, GC, and NMR. This ensures the accurate identification and quantification of this intermediate in complex reaction mixtures, which is a cornerstone of quality control in both research and pilot-scale manufacturing.

Technical Documentation Hub

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